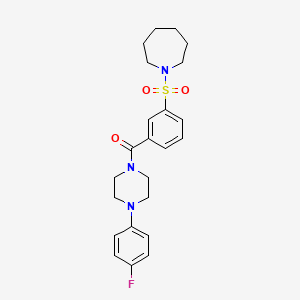

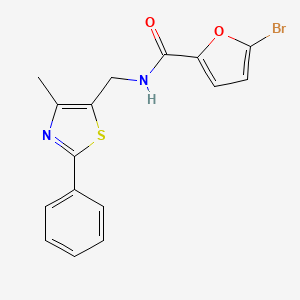

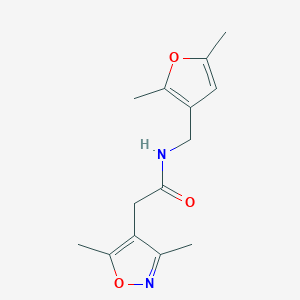

![molecular formula C21H21N5O3 B2407497 N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-55-0](/img/structure/B2407497.png)

N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as imidazotriazines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a triazine ring . These types of compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . X-ray crystallography could also be used to confirm the chemical identity .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications

Synthesis and Characterization

Complex chemical synthesis processes are employed to create novel compounds with potential therapeutic applications. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the versatility and potential of these chemical frameworks for medical applications (Abu‐Hashem et al., 2020).

The development of triazine-based benzimidazole-linked polymers for highly selective CO2 capture showcases the utility of these compounds beyond biomedical applications, indicating their potential in environmental and material sciences (Sekizkardes et al., 2014).

Biomedical Applications

Antitumor activities have been a significant focus area, with compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one being studied for their curative activity against leukemia, indicating the potential for these compounds to act as prodrug modifications for cancer treatment (Stevens et al., 1984).

The exploration of cyclic nucleotide phosphodiesterase type 4 inhibitors highlights the pharmaceutical potential of pyrazolo[1,5-a]-1,3,5-triazines as a new structural class of potent inhibitors, with implications for treating inflammatory diseases (Raboisson et al., 2003).

Structural and Mechanistic Insights

- Detailed structural analysis, such as the crystal and molecular structure of related compounds, provides essential insights into the molecular basis of their activity, facilitating the design of more effective drugs and materials (Udupa, 1982).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to their biological activities . For example, indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others . These activities suggest that the compound may affect pathways related to viral replication, inflammation, and cell proliferation.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . For example, indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others . These activities suggest that the compound may have effects such as inhibiting viral replication, reducing inflammation, and inhibiting cell proliferation.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-29-17-10-6-5-7-15(17)11-12-22-19(27)18-20(28)26-14-13-25(21(26)24-23-18)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMDZHLBDSULOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

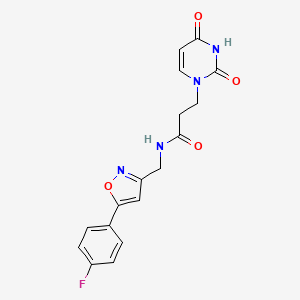

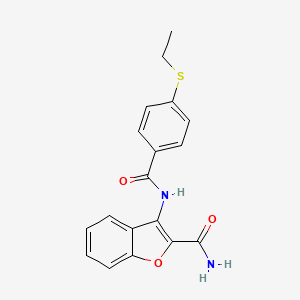

![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

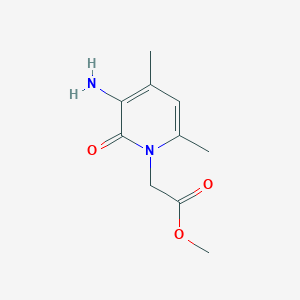

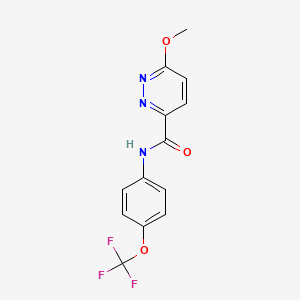

![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

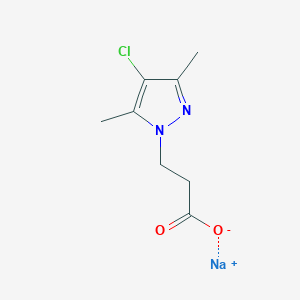

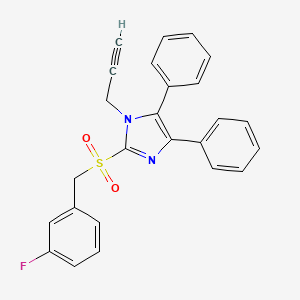

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)

![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)

![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)